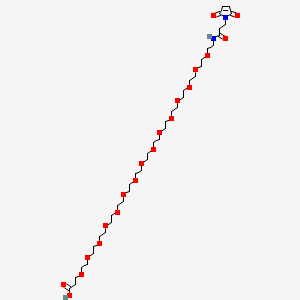
PSDalpha
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PSDalpha is a compound known for its role as an estrogen receptor alpha degrader. It consists of a photosensitizer, triphenylamine benzothiadiazole, and 17β-estradiol connected via an acetylene bond . This compound demonstrates superior anti-proliferative effects on MCF-7 cells, a type of breast cancer cell line . Its peak absorption wavelength in the visible region is 465 nm .
Vorbereitungsmethoden
The synthesis of PSDalpha involves the conjugation of a photosensitizer, triphenylamine benzothiadiazole, and 17β-estradiol via an acetylene bond . The specific synthetic routes and reaction conditions for this compound are not widely detailed in public literature. the general approach involves the use of standard organic synthesis techniques to form the acetylene bond and ensure the proper conjugation of the components .
Analyse Chemischer Reaktionen
PSDalpha undergoes several types of chemical reactions, including:
Reduction: The compound can undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: The acetylene bond in this compound can participate in substitution reactions under appropriate conditions.
Common reagents used in these reactions include light (for activation), oxygen (for oxidation), and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
PSDalpha has several scientific research applications, including:
Chemistry: Used as a tool to study the degradation of estrogen receptor alpha and the effects of photosensitizers.
Biology: Employed in research involving breast cancer cell lines to study anti-proliferative effects.
Industry: Utilized in the development of targeted protein degradation platforms and light-activated therapies.
Wirkmechanismus
PSDalpha exerts its effects by degrading estrogen receptor alpha. The compound conjugates a photosensitizer, triphenylamine benzothiadiazole, and 17β-estradiol via an acetylene bond . Upon activation by light, the photosensitizer produces singlet oxygen, which then induces the degradation of estrogen receptor alpha . This mechanism involves the molecular targets of estrogen receptor alpha and the pathways related to protein degradation .
Vergleich Mit ähnlichen Verbindungen
PSDalpha is unique due to its combination of a photosensitizer, triphenylamine benzothiadiazole, and 17β-estradiol, which provides superior anti-proliferative effects on breast cancer cells . Similar compounds include:
PROTACs (Proteolysis Targeting Chimeras): These compounds also target protein degradation but do not necessarily involve light activation.
Other Estrogen Receptor Degraders: Compounds like fulvestrant also degrade estrogen receptors but through different mechanisms.
This compound stands out due to its light-activated mechanism and the specific combination of its components .
Eigenschaften
Molekularformel |
C44H39N3O2S |
|---|---|
Molekulargewicht |
673.9 g/mol |
IUPAC-Name |
(13R,17R)-13-methyl-17-[2-[4-[4-(N-phenylanilino)phenyl]-2,1,3-benzothiadiazol-7-yl]ethynyl]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C44H39N3O2S/c1-43-25-23-38-36-21-18-35(48)28-31(36)15-20-39(38)40(43)24-27-44(43,49)26-22-30-14-19-37(42-41(30)45-50-46-42)29-12-16-34(17-13-29)47(32-8-4-2-5-9-32)33-10-6-3-7-11-33/h2-14,16-19,21,28,38-40,48-49H,15,20,23-25,27H2,1H3/t38?,39?,40?,43-,44-/m1/s1 |
InChI-Schlüssel |
IUXDSWZYLRTQNC-OBFPEMJWSA-N |
Isomerische SMILES |
C[C@@]12CCC3C(C1CC[C@@]2(C#CC4=CC=C(C5=NSN=C45)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8)O)CCC9=C3C=CC(=C9)O |
Kanonische SMILES |
CC12CCC3C(C1CCC2(C#CC4=CC=C(C5=NSN=C45)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8)O)CCC9=C3C=CC(=C9)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,5S,6R,7R,10R,11R,14R,15S,20R,21R)-21-[(2R)-2-amino-2,3,3-trimethylbutoxy]-20-(5-carbamoyl-1,2,4-triazol-1-yl)-5,7,10,15-tetramethyl-7-[(2R)-3-methylbutan-2-yl]-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid](/img/structure/B12423255.png)




![N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;chloride](/img/structure/B12423279.png)
![[pTyr5] EGFR (988-993) (TFA)](/img/structure/B12423284.png)


![(3S)-3-(4-aminobutyl)-1-[[4-fluoro-2-(3-methylimidazol-4-yl)phenyl]methyl]-4-hydroxy-4-oxo-1,4lambda5-azaphosphinane-3-carboxylic acid](/img/structure/B12423304.png)



